molecular formula C11H11N5 B135373 Phenazopyridine CAS No. 94-78-0

Phenazopyridine

Cat. No. B135373
CAS RN: 94-78-0
M. Wt: 213.24 g/mol
InChI Key: QPFYXYFORQJZEC-UHFFFAOYSA-N
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Description

Phenazopyridine is a widely used drug known for its efficacy against urinary tract pain. It has been in clinical use for many decades and is recognized for its local analgesic and anesthetic effects on the urinary tract . Interestingly, phenazopyridine has also been shown to enhance neural differentiation of pluripotent stem cells, suggesting additional biological activities beyond its primary use .

Synthesis Analysis

The synthesis of phenazopyridine derivatives has been explored in various studies. For instance, enzymatic oligomerization of phenazopyridine hydrochloride (PHP) has been investigated, leading to the formation of oligomerized PHP with distinct spectral and electrochemical properties compared to the monomer . Additionally, modified syntheses have been reported for phenazopyridine-related compounds, such as terpyridine/phenylimidazo[4,5-f]phenanthroline hybrids, which exhibit unique sensing properties for certain cations and anions .

Molecular Structure Analysis

The molecular structure of phenazopyridine and its derivatives has been characterized using various spectroscopic techniques. NMR studies have provided detailed insights into the protonation sites and conformational preferences of phenazopyridine molecules . These studies reveal the orientation of the pyridine and phenyl groups and the presence of intramolecular hydrogen bonding that preserves the E-azo stereochemistry .

Chemical Reactions Analysis

Phenazopyridine undergoes various chemical reactions under different conditions. Photochemical studies have shown that phenazopyridine hydrochloride can undergo cyclodehydrogenation, reductive photodegradation, and rearrangement when exposed to light, leading to the formation of several distinct products . Additionally, the presence of phenazopyridine hydrochloride in patients with urinary stones may lead to significant deposition on the stones, potentially increasing their size .

Physical and Chemical Properties Analysis

The physical and chemical properties of phenazopyridine have been extensively studied. Spectral and electrochemical studies have provided valuable data such as pKa values, charge transfer coefficients, and thermodynamic parameters, which are essential for understanding the proton and electron transfer characteristics of the compound . The thermal stability of phenazopyridine derivatives has also been assessed, indicating good thermal stability . Moreover, the interaction of phenazopyridine with DNA has been investigated, showing that certain derivatives can bind to DNA through intercalation, which may have implications for their biological activity .

Scientific Research Applications

Summary of Application

Results:

  • Validation: Complete breakdown and mineralization confirmed by high-performance liquid chromatography, total organic carbon, and elemental analysis .

Kinase Inhibition and Cellular Differentiation

Summary of Application

Results:

  • Implications: Potential therapeutic applications in pain induction and urinary tract irritation treatments .

Antimicrobial Activity

Summary of Application

Results:

Analgesic Mechanism Exploration

Summary of Application

Results:

Dye-Sensitized Solar Cells

Summary of Application

Results:

Environmental Monitoring

Summary of Application

Results:

Cerium Oxide Photocatalysis

Summary of Application

Results:

  • Optimization: Best photocatalytic performance achieved under specific conditions .

Safety And Hazards

Phenazopyridine may cause side effects. Your urine may turn a red-orange or brown; this effect is harmless. Tell your doctor if any of these symptoms are severe or do not go away: headache, dizziness, upset stomach. If you experience any of the following symptoms, call your doctor immediately: yellowing of the skin or eyes, fever, confusion, skin discoloration (blue to bluish-purple), shortness of breath, skin rash, sudden decrease in the amount of urine, swelling of the face, fingers, feet, or legs .

Future Directions

Phenazopyridine is a readily accessible medication that can be obtained both over the counter (OTC) and by prescription. Owing to its analgesic properties, phenazopyridine can be administered concurrently with antibiotic therapy to relieve patients’ pain and enhance their comfort while waiting for effective infection management .

properties

IUPAC Name

3-phenyldiazenylpyridine-2,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H11N5/c12-10-7-6-9(11(13)14-10)16-15-8-4-2-1-3-5-8/h1-7H,(H4,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPFYXYFORQJZEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=NC2=C(N=C(C=C2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5
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DSSTOX Substance ID

DTXSID1023445
Record name Phenazopyridine
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Molecular Weight

213.24 g/mol
Source PubChem
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Solubility

Brick-red microcrystals, slight violet luster; aq soln are yellow to brick-red slightly sol in cold water, 1 part in 300; sol in boiling water, 1 part in 20; 1 part is sol in 100 parts glycerol usp; slightly sol in alcohol, lanolin; sol in ethylene and propylene glycols, acetic acid; insol in acetone, benzene, chloroform, ether, toluene /Phenazopyridine hydrochloride/
Record name PHENAZOPYRIDINE
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Mechanism of Action

The full mechanism of action of phenazopyridine is not fully elucidated, however, it is reported to exert a direct topical analgesic effect on the mucosal lining of the urinary tract via the inhibition of voltage-gated sodium channels and possibly group A nerve fibers, as suggested by the results of a study in rats. The above actions likely lead to the relief of unpleasant urinary symptoms., The most serious finding in phenazopyridine overdose is progressive oliguric renal failure. This may be due to a direct toxic effect of the drug, on the renal tubules, as renal failure may occur as the only adverse effect without hemolysis. The yellow pigmentation in the absence of marked hyperbilirubinemia is probably due to deposition of azo dye in the skin and sclerae and occurs primarily in patients with impaired renal function. Hemolysis may follow ingestion of either phenazopyridine or aniline alone (one of the phenazopyridine metabolites). Methemoglobinemia probably follows phenazopyridine oxidation of hemoglobin iron (Fe2+ to Fe3+). A predisposition to hemolysis and methemoglobinemia may be present in patients with a glucose- 6-phosphate dehydrogenase deficiency. Muscle damage may express itself as rhabdomyolysis and myoglobinuria.
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Product Name

Phenazopyridine

Color/Form

BROWNISH-YELLOW CRYSTALS

CAS RN

94-78-0
Record name Phenazopyridine
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Melting Point

139 °C
Record name Phenazopyridine
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Synthesis routes and methods

Procedure details

To a solution of 27.6 grams (200 mmol) of potassium carbonate in 200 mL of water was added 20.0 grams (80 mmol) of phenazopyridine hydrochloride followed by 200 mL of ethyl acetate. The mixture was stirred at room temperature for 30 minutes. The layers were separated and the aqueous layer was extracted one time with 100 mL of ethyl acetate. The ethyl acetate layer was dried over sodium sulfate, and filtered. The filtrate was concentrated under diminished pressure and the product was dried under vacuum at room temperature to give an orange solid: yield 15.1 grams (92%). 1H NMR (300 MHz, CDCl3) δ 4.80 (br s, 4H), 6.06 (d, 1H), 7.34 (m, 1H), 7.48 (m, 2H), 7.76 (m, 2H), and 7.93 (d, 1H).
Quantity
27.6 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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